

Technical Whitepaper: 6-Chloro-4-methylpyridine-2-carboxaldehyde

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Compound of Interest

Compound Name: 6-Chloro-4-methylpicolinaldehyde

Cat. No.: B11919413

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Identification, Synthesis, and Medicinal Utility of a Critical Pyridine Scaffold

Executive Summary

In the realm of medicinal chemistry, substituted pyridines serve as the backbone for a vast array of therapeutic agents, particularly kinase inhibitors and GPCR ligands. 6-Chloro-4-methylpyridine-2-carboxaldehyde (also known as **6-Chloro-4-methylpicolinaldehyde**) is a high-value molecular building block that offers three distinct vectors for chemical diversification: an electrophilic aldehyde, a nucleophilic-susceptible chloride, and a metabolically stable methyl group.^{[1][2][3][4][5][6][7][8][9]}

This guide resolves the common ambiguity surrounding the CAS registry of this compound, distinguishing it from its structural isomers, and provides a validated synthetic workflow starting from commercially available precursors.

Part 1: Identity & Verification

The primary challenge in sourcing this compound is the prevalence of positional isomers (e.g., 2-chloro-6-methyl... or aldehyde at position 3). Precise identification is non-negotiable for

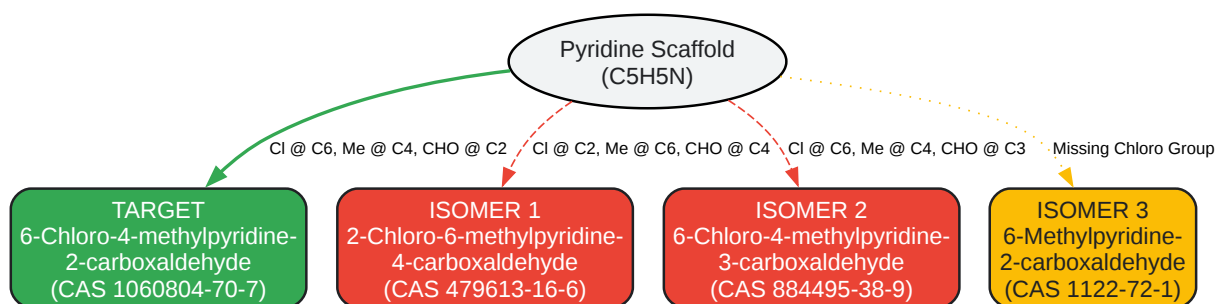
regulatory compliance and experimental reproducibility.

Core Identifiers

Parameter	Specification
Chemical Name	6-Chloro-4-methylpyridine-2-carboxaldehyde
Common Synonym	6-Chloro-4-methylpicolinaldehyde
CAS Registry Number	1060804-70-7
Molecular Formula	C ₇ H ₆ ClNO
Molecular Weight	155.58 g/mol
MDL Number	MFCD18452001 (varies by vendor)
Appearance	Off-white to pale yellow solid (typically)
SMILES	<chem>Cc1cc(nc(c1)C=O)Cl</chem>

Isomer Differentiation

The diagram below illustrates the structural differences between the target molecule and its commonly confused isomers.



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Figure 1: Structural differentiation of the target scaffold from common commercial isomers.

Part 2: Synthetic Methodologies

While direct formylation of substituted pyridines is possible, it often lacks regioselectivity. The most robust "self-validating" protocol for research scale involves the reduction of the corresponding carboxylic acid or ester. The precursor, 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7), is commercially available and stable.

Protocol: Reduction via Methyl Ester

This two-step sequence is preferred over direct acid reduction to avoid over-reduction to the alcohol.

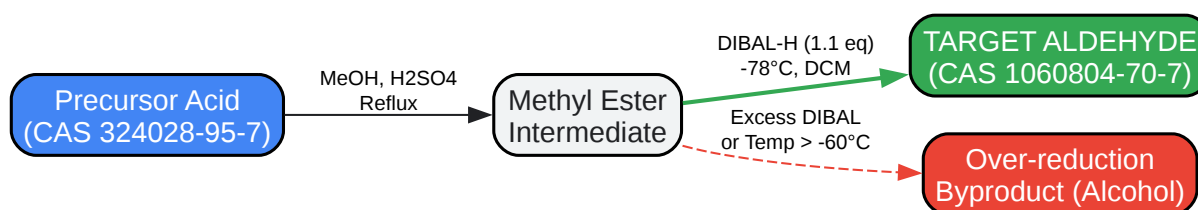
Step 1: Esterification

- Reagents: 6-Chloro-4-methylpyridine-2-carboxylic acid (1.0 eq), Methanol (solvent/reactant), H₂SO₄ (catalytic).
- Procedure: Dissolve the acid in anhydrous MeOH. Add conc. H₂SO₄ dropwise at 0°C. Heat to reflux for 4–6 hours.
- Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.[\[6\]](#)[\[10\]](#)
- Checkpoint: Monitor by TLC (Acid R_f < 0.1; Ester R_f ~ 0.5 in 50% EtOAc/Hex).

Step 2: Selective Reduction (DIBAL-H)

- Reagents: Methyl 6-chloro-4-methylpicolinate (1.0 eq), DIBAL-H (1.1 eq, 1M in Toluene), Anhydrous DCM or THF.
- Procedure:
 - Cool solution of ester in DCM to -78°C (Critical for aldehyde selectivity).
 - Add DIBAL-H slowly over 30 mins to maintain internal temp < -70°C.
 - Stir at -78°C for 1–2 hours.
- Quench (The Rochelles Salt Method):

- Quench with MeOH at -78°C .
- Add sat. aqueous Potassium Sodium Tartrate (Rochelle's salt).
- Stir vigorously at RT for 2–3 hours until the emulsion clears and two layers form.
- Purification: Silica gel chromatography (0-20% EtOAc in Hexanes). The aldehyde is typically less polar than the alcohol byproduct.



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Figure 2: Synthetic pathway emphasizing temperature control to prevent over-reduction.

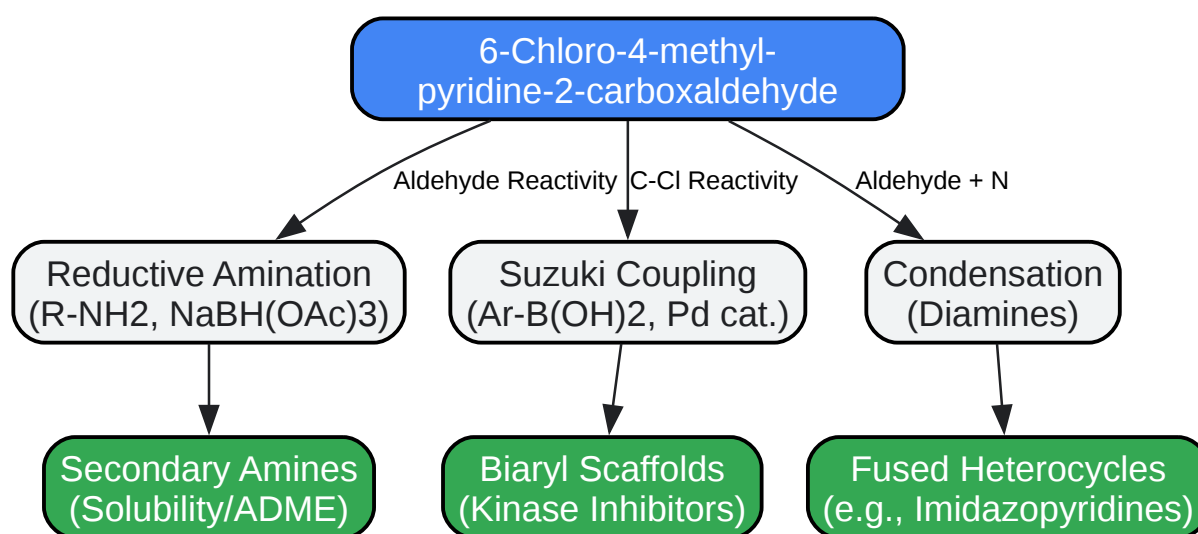
Part 3: Medicinal Chemistry Applications

The 6-Chloro-4-methylpyridine-2-carboxaldehyde scaffold acts as a "linchpin" intermediate. Its trisubstituted nature allows for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD).

Divergent Reactivity Profile

- C2-Formyl Group (Aldehyde):
 - Application: Reductive amination with primary/secondary amines to form solubility-enhancing side chains.
 - Heterocycle Formation: Condensation with diamines (e.g., o-phenylenediamine) yields imidazo[1,5-a]pyridines.
- C6-Chloro Group:

- Application: Suzuki-Miyaura coupling to install biaryl systems (common in kinase inhibitors).
- Nucleophilic Substitution (S_NAr): Displacement with alkoxides or amines, facilitated by the electron-deficient pyridine ring (though less reactive than the 2- or 4- positions, the aldehyde at C2 activates C6).
- C4-Methyl Group:
 - Application: Radical bromination (NBS) allows for further chain extension or benzylic substitution.



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Figure 3: Divergent synthesis capabilities of the scaffold.

Part 4: Sourcing & Storage[12]

- Purity Criteria: Commercial samples should be >97% by HPLC.
- Impurity Profile: Common impurities include the corresponding carboxylic acid (from oxidation) or the alcohol (from degradation/synthesis).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the carboxylic acid.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23002381, 6-Chloro-4-methylpyridine-2-carboxylic acid. Retrieved from [[Link](#)]

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